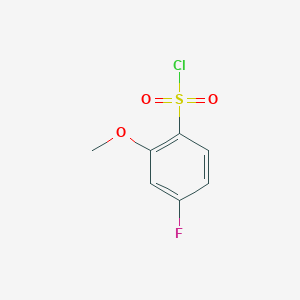
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is a derivative of benzene, featuring a sulfonyl chloride group, a methoxy group, and a fluorine atom attached to the benzene ring. This compound is typically a colorless to pale yellow liquid and is soluble in various organic solvents such as diethyl ether, dimethyl ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-fluoro-2-methoxybenzene-1-sulfonyl chloride involves the reaction of 4-fluoro-2-methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosphorus trichloride (PCl3) as a chlorinating agent instead of thionyl chloride. This method also requires anhydrous conditions and is conducted under an inert gas such as nitrogen .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and phenols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively .
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form sulfonamides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Alcohols and Phenols: Reacts with alcohols or phenols to form sulfonate esters.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols or phenols.
Scientific Research Applications
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is used as an intermediate in organic synthesis. It is valuable in the preparation of various pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it is used to synthesize sulfonamide-based drugs, which have applications as antibiotics, diuretics, and antidiabetic agents .
In the field of materials science, this compound is used to modify polymers and surfaces to introduce sulfonyl functional groups, enhancing the material’s properties such as hydrophilicity and chemical resistance .
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
4-Fluorobenzenesulfonyl chloride: Lacks the methoxy group, making it less versatile in certain synthetic applications.
2-Methoxybenzenesulfonyl chloride: Lacks the fluorine atom, which can affect the compound’s reactivity and the properties of the resulting derivatives.
Uniqueness: 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both the fluorine and methoxy groups on the benzene ring. The fluorine atom can influence the electronic properties of the compound, while the methoxy group can provide additional sites for further functionalization .
Properties
IUPAC Name |
4-fluoro-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGYBLMLBADGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717296 | |
| Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-19-1 | |
| Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


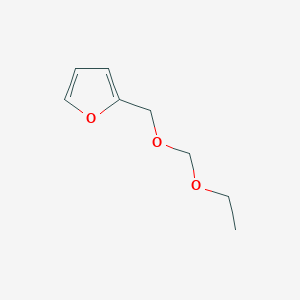
![6-Oxa-1-azaspiro[3.3]heptane](/img/structure/B1441835.png)




![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1441845.png)
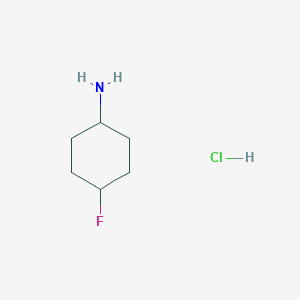
![Pyrazolo[1,5-A]pyridin-2-ylmethanamine](/img/structure/B1441850.png)

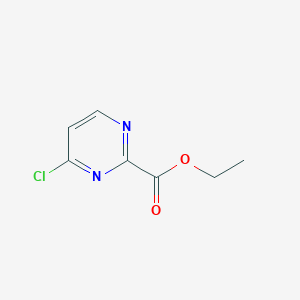

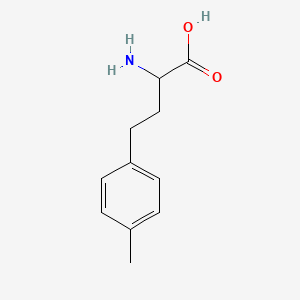
![5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine](/img/structure/B1441856.png)
